An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine hydrochloride
Foreword: The Strategic Importance of Chlorinated Pyridine Intermediates in Modern Drug Discovery
In the landscape of pharmaceutical development and fine chemical synthesis, the utility of a chemical intermediate is judged by its reactivity, versatility, and the efficiency with which it can be incorporated into complex molecular scaffolds. 2-(Chloromethyl)-4-methylpyridine hydrochloride (CAS No. 71670-71-8) belongs to a critical class of building blocks whose value is rooted in the inherent reactivity of the chloromethyl group, a potent electrophile, strategically positioned on a pyridine ring.[1] This hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, making it a reliable reagent for researchers and process chemists.[1]
This guide provides a comprehensive overview of the known physical and chemical properties of 2-(Chloromethyl)-4-methylpyridine hydrochloride. As specific experimental data for this exact compound is not extensively available in public literature, we will leverage data from closely related and well-characterized analogs to provide a scientifically grounded perspective. This comparative approach allows us to infer expected properties and understand the structure-property relationships that govern the utility of this important synthetic intermediate.
Core Molecular and Physical Properties
2-(Chloromethyl)-4-methylpyridine hydrochloride is a bifunctional molecule featuring a reactive chloromethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. The hydrochloride salt form is crucial for its stability and shelf-life.[1]
| Property | Value | Source(s) |
| CAS Number | 71670-71-8 | [2] |
| Molecular Formula | C₇H₉Cl₂N | [2] |
| Molecular Weight | 178.06 g/mol | [2] |
| Canonical SMILES | CC1=CC(=NC=C1)CCl.Cl | [2] |
| InChI Key | ZEPINNMMCXODOY-UHFFFAOYSA-N | [2] |
Comparative Physical Properties of Related Analogs
To establish a reasonable expectation for the physical properties of the title compound, the following table summarizes data from structurally similar chloromethylpyridine hydrochlorides. The melting point, a key indicator of purity and lattice energy, generally falls within the 120-175 °C range for these types of compounds.[1][3] The presence of the hydrochloride salt significantly enhances aqueous solubility compared to the corresponding free bases, a critical factor for various reaction conditions and formulation studies.[1]
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Aqueous Solubility | Source(s) |
| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 164.03 | 120-124 | White to pale brown crystalline solid | ≥ 10 g/100 mL at 22°C | [3] |
| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | 164.03 | 166-173 | Yellow to orange fine crystalline powder | 750 g/L at 20°C | [3] |
| 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride | 86604-75-3 | 222.11 | 128-131 | White to off-white powder | Soluble in water | [4] |
Based on this comparative data, it is anticipated that 2-(Chloromethyl)-4-methylpyridine hydrochloride presents as a white to off-white crystalline solid with good solubility in water and polar organic solvents like methanol and DMSO.
Spectroscopic Characterization: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the chloromethyl (-CH₂Cl) protons, and a singlet for the methyl (-CH₃) protons. For the related 2-(chloromethyl)pyridine hydrochloride in CDCl₃, the key chemical shifts are observed around 8.8 ppm (d), 8.5 ppm (d), 8.1 ppm (t), 7.9 ppm (t) for the pyridine protons and a characteristic singlet at 5.2 ppm for the -CH₂Cl protons.[5] For our title compound, we would anticipate a similar pattern for the pyridine and chloromethyl protons, with an additional singlet for the 4-methyl group, likely appearing in the 2.3-2.5 ppm range.
¹³C NMR: The carbon NMR would provide information on the carbon skeleton. For 4-(chloromethyl)pyridine hydrochloride, signals are observed around 150 ppm, 142 ppm, and 125 ppm for the aromatic carbons, and a signal for the chloromethyl carbon appears around 44 ppm.[6][7] A similar pattern is expected for the title compound, with an additional signal for the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying functional groups. Key expected absorptions would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching vibrations characteristic of the pyridine ring (typically in the 1600-1400 cm⁻¹ region), and C-Cl stretching vibrations.[8]
Mass Spectrometry (MS)
Mass spectrometry would show a molecular ion peak corresponding to the free base (C₇H₈ClN) at m/z ≈ 141.6, with a characteristic isotopic pattern due to the presence of chlorine.[5]
Synthesis and Reactivity: A Versatile Chemical Intermediate
2-(Chloromethyl)-4-methylpyridine hydrochloride is a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[9][10] Its utility stems from the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions.
General Synthetic Protocol
While a specific protocol for 2-(Chloromethyl)-4-methylpyridine hydrochloride is not detailed in the literature, a general and robust method can be adapted from the synthesis of its analogs.[11][12] The synthesis typically involves a multi-step process starting from 2-methylpyridine (also known as 2-picoline).
Expertise & Causality: The choice of a multi-step synthesis via an N-oxide intermediate is a common strategy in pyridine chemistry. The N-oxide activates the pyridine ring for subsequent reactions and facilitates the functionalization of the methyl group, which is otherwise relatively unreactive. The final chlorination with thionyl chloride is a standard and high-yielding method for converting primary alcohols to alkyl chlorides.
Step-by-Step Methodology (Generalized):
-
N-Oxide Formation: 2-Methylpyridine is oxidized to 2-methylpyridine N-oxide. This is typically achieved by reacting 2-methylpyridine with an oxidizing agent like hydrogen peroxide in the presence of acetic acid. The reaction temperature is controlled, often between 70-80°C, for 10-14 hours.[11][12]
-
Rearrangement and Acetoxylation: The 2-methylpyridine N-oxide is reacted with acetic anhydride or glacial acetic acid, which leads to a rearrangement and formation of 2-(acetoxymethyl)pyridine.[11]
-
Hydrolysis: The acetate ester is then hydrolyzed to the corresponding alcohol, 2-pyridinemethanol, typically under basic conditions using an aqueous solution of sodium hydroxide or potassium hydroxide.[11]
-
Chlorination and Salt Formation: The crucial final step involves the reaction of the 2-pyridinemethanol derivative with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction not only replaces the hydroxyl group with a chlorine atom but also generates HCl in situ, which protonates the pyridine nitrogen to form the final hydrochloride salt. The product is often isolated by filtration after precipitation from a suitable solvent.[11][12]
Trustworthiness & Self-Validation: Throughout this synthetic sequence, progress can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product should be confirmed by the spectroscopic methods outlined in Section 2, and its melting point should be compared to the expected range for this class of compounds.
Safety, Handling, and Storage
As a reactive chemical intermediate, 2-(Chloromethyl)-4-methylpyridine hydrochloride requires careful handling. Although specific toxicity data is limited, related compounds are known to be irritants.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term stability.[13]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
Conclusion and Future Outlook
2-(Chloromethyl)-4-methylpyridine hydrochloride stands as a valuable and versatile intermediate for chemical synthesis. While a comprehensive dataset of its physical properties is not yet publicly available, a strong, scientifically-backed profile can be constructed through comparative analysis of its close structural analogs. Its significance lies in the strategic placement of a reactive chloromethyl group on a stable pyridine scaffold, enabling its use as a foundational building block in the synthesis of a wide array of complex molecules, including high-value active pharmaceutical ingredients. Further research into the specific applications and reaction optimization of this compound will undoubtedly continue to highlight its importance in both academic and industrial research.
References
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PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]
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Bulat Pharmaceutical. (n.d.). Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing. Retrieved from [Link]
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Bulat Pharmaceutical. (n.d.). Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Chloro-2-(chloromethyl)-3-methylpyridine Hydrochloride. Retrieved from [Link]
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